

2-Chloro-3-iodo-4-methoxypyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-3-iodo-4-methoxypyridine
Cat. No.:	B1427071

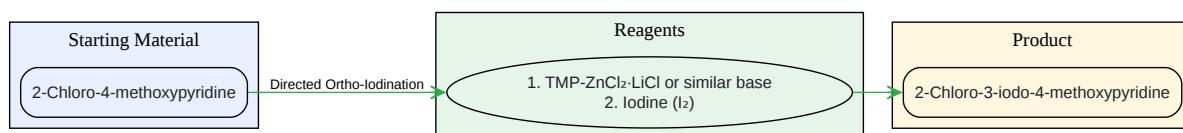
[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-3-iodo-4-methoxypyridine**: Properties, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic intermediates is paramount. **2-Chloro-3-iodo-4-methoxypyridine** is a prime example of such a scaffold, offering a unique combination of reactive sites that can be selectively addressed to build molecular complexity. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. The strategic placement of a methoxy group, a chlorine atom, and an iodine atom on the pyridine ring makes this molecule an exceptionally versatile building block. The two halogen atoms, with their distinct reactivities, serve as orthogonal handles for sequential cross-coupling reactions, enabling the controlled and precise introduction of different substituents.

Core Chemical & Physical Properties


The fundamental properties of **2-Chloro-3-iodo-4-methoxypyridine** are summarized below. These data are crucial for planning synthetic transformations, ensuring appropriate reaction conditions, and for the characterization of resulting products.

Property	Value	Source
CAS Number	1163693-01-3	[1]
Molecular Formula	C ₆ H ₅ ClNO	[1]
Molecular Weight	269.47 g/mol	[1]
Appearance	Solid (predicted)	
Purity	≥98% (typical)	[1]

Proposed Synthesis Pathway

The synthesis of **2-Chloro-3-iodo-4-methoxypyridine** is not widely documented in standard literature, but a plausible and efficient route can be designed based on established organometallic methodologies. A logical approach involves the regioselective iodination of a readily available precursor, 2-chloro-4-methoxypyridine. This transformation leverages a directed ortho-metallation strategy, where a strong base is used to deprotonate the position adjacent to the directing methoxy group, followed by quenching with an iodine source.

A similar procedure has been successfully employed for the synthesis of 3-iodo-4-methoxypyridine from 4-methoxypyridine.[\[2\]](#) The process involves using a lithium-zinc exchange to create a more stable organometallic intermediate, which then reacts with iodine.[\[2\]](#)

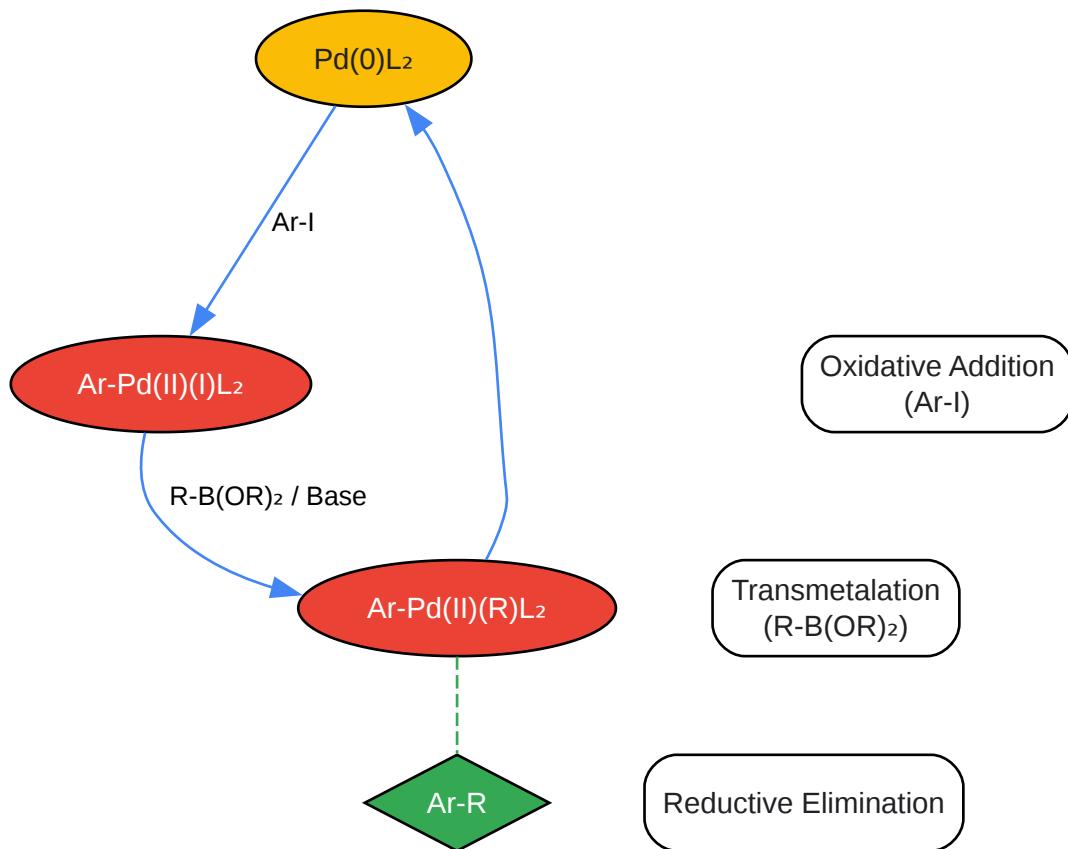
[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Chloro-3-iodo-4-methoxypyridine**.

Experimental Protocol: Directed Ortho-Iodination

This protocol is adapted from a known procedure for the iodination of similar pyridine derivatives.[2]

- Preparation of the Base: In a flame-dried, argon-purged flask, dissolve 2,2,6,6-tetramethylpiperidine (TMP) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
- Metalation: Add n-butyllithium (n-BuLi) dropwise, followed by a solution of zinc chloride (ZnCl₂). Stir the resulting mixture to form the active TMP-zinc base.
- Substrate Addition: Add a solution of 2-chloro-4-methoxypyridine in anhydrous THF to the reaction mixture at 0-10 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete deprotonation and formation of the zINCATED intermediate.
- Iodination: Add a solution of iodine (I₂) in THF. Stir the mixture overnight.
- Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with ethyl acetate.
- Purification: Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield **2-chloro-3-iodo-4-methoxypyridine**.


Chemical Reactivity and Strategic Applications

The synthetic utility of **2-Chloro-3-iodo-4-methoxypyridine** stems from the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective functionalization at the C3 position while leaving the C2 chloro-substituent intact for subsequent transformations.

This hierarchical reactivity is foundational to its use as a building block in medicinal chemistry for creating novel agents in oncology, neuroscience, and infectious diseases.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.^[4] For **2-Chloro-3-iodo-4-methoxypyridine**, this reaction proceeds with high selectivity at the C-I bond.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Setup: To a microwave vial, add **2-chloro-3-iodo-4-methoxypyridine**, the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (0.03 equivalents), a phosphine ligand like XPhos (0.06 equivalents), and a base such as potassium phosphate (K_3PO_4 , 3 equivalents).^[5]
- Solvent: Add a suitable solvent system, typically a mixture of dioxane and water.
- Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes to remove oxygen.

- Reaction: Heat the sealed vial in a microwave reactor or a conventional oil bath at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
- Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 3-aryl-2-chloro-4-methoxypyridine product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.^{[6][7]} This reaction is invaluable for synthesizing substituted alkynes and again shows high selectivity for the C-I bond of the substrate.

- Setup: In an argon-purged flask, combine **2-chloro-3-iodo-4-methoxypyridine**, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$), a copper(I) salt (e.g., CuI), and the terminal alkyne (1.1 equivalents).
- Solvent and Base: Dissolve the components in a solvent such as THF or DMF, and add an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).^[8]
- Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
- Workup: Filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.
- Purification: Wash the organic layer with brine, dry, and concentrate. Purify via column chromatography to obtain the 3-alkynyl-2-chloro-4-methoxypyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.^[9] It allows for the coupling of amines with aryl halides. The higher reactivity of the C-I bond allows for the selective introduction of an amine at the C3 position.

- Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., BINAP or Xantphos), a strong base (e.g., Cs_2CO_3 or NaOt-Bu), **2-chloro-3-iodo-4-methoxypyridine**, and the desired amine.[10][11]
- Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
- Reaction: Seal the vial and heat the mixture at 80-110 °C until the reaction is complete as monitored by LC-MS.
- Workup: After cooling, partition the mixture between ethyl acetate and water.
- Purification: Separate the organic layer, dry it over Na_2SO_4 , concentrate it, and purify the product using column chromatography.

Spectroscopic Characterization

Full characterization of **2-Chloro-3-iodo-4-methoxypyridine** requires a combination of spectroscopic techniques. While a full dataset is not publicly available, the expected spectral features can be predicted.

- ^1H NMR: Two signals are expected in the aromatic region, corresponding to the protons at the C5 and C6 positions. These would appear as doublets due to mutual coupling. The methoxy group would present as a singlet around 3.8-4.0 ppm.
- ^{13}C NMR: Six distinct signals are expected. The carbon bearing the iodine (C3) would be shifted upfield compared to an unsubstituted carbon, while the carbon bearing the chlorine (C2) would be downfield. Spectroscopic data for a related compound, 2-chloro-3-fluoro-5-iodo-4-methylpyridine, can provide a reference for expected chemical shift ranges.[12][13]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity of approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-O stretching vibrations for the methoxy group, C=C and C=N stretching bands for the pyridine ring, and C-H stretching for the aromatic and methyl protons.[14]

Safety and Handling

No specific safety data sheet (SDS) is available for **2-Chloro-3-iodo-4-methoxypyridine**.

However, based on data for structurally related halogenated pyridines, appropriate precautions must be taken.[15][16][17]

- Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory system irritation.[15][16]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.[16][18]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light and moisture.[16][17]
- Incompatible Materials: Strong oxidizing agents and strong acids.[15]

Conclusion

2-Chloro-3-iodo-4-methoxypyridine is a highly valuable and versatile intermediate for advanced organic synthesis. Its key attribute is the differential reactivity of its C-I and C-Cl bonds, which allows for selective, sequential functionalization through a variety of robust palladium-catalyzed cross-coupling reactions. This predictable reactivity makes it an ideal scaffold for building complex molecular architectures, particularly in the field of drug discovery, where it facilitates the synthesis of novel therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage its synthetic potential.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. appretech.com [appretech.com]
- 2. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. m.youtube.com [m.youtube.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [2-Chloro-3-iodo-4-methoxypyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1427071#2-chloro-3-iodo-4-methoxypyridine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com